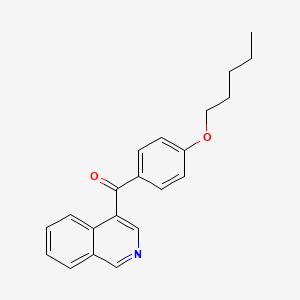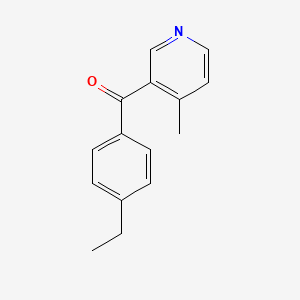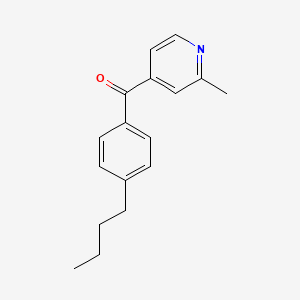
4-(3-クロロベンゾイル)-2-メチルピリジン
概要
説明
4-(3-Chlorobenzoyl)-2-methylpyridine is an organic compound that belongs to the class of pyridines It features a pyridine ring substituted with a 3-chlorobenzoyl group and a methyl group
科学的研究の応用
4-(3-Chlorobenzoyl)-2-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
Target of Action
Similar compounds such as carvacrol and thymol derivatives have been found to target insect odorant binding proteins and/or acetylcholinesterase . These targets play a crucial role in the nervous system of insects, making them potential targets for insecticides .
Mode of Action
For instance, the presence of a benzene ring allows for resonance stabilization of the benzylic carbocation, which means that substitution is likely to occur at the benzylic position .
Biochemical Pathways
Based on the potential targets mentioned above, it can be hypothesized that the compound might interfere with the normal functioning of the nervous system in insects, thereby exerting its insecticidal effects .
Result of Action
Given its potential targets, it can be inferred that the compound might disrupt the normal functioning of the nervous system in insects, leading to their death .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorobenzoyl)-2-methylpyridine typically involves the acylation of 2-methylpyridine with 3-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Temperature: Room temperature to reflux conditions.
Solvent: Common solvents include dichloromethane or chloroform.
Catalyst: Sometimes, a catalyst like aluminum chloride is used to enhance the reaction rate.
Industrial Production Methods
On an industrial scale, the production of 4-(3-Chlorobenzoyl)-2-methylpyridine may involve continuous flow processes to ensure higher yields and purity. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
化学反応の分析
Types of Reactions
4-(3-Chlorobenzoyl)-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the 3-chlorobenzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the 3-chlorobenzoyl group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-(3-Chlorobenzoyl)-2-carboxypyridine.
Reduction: 4-(3-Chlorobenzoyl)-2-methylpyridine alcohol.
Substitution: 4-(3-Aminobenzoyl)-2-methylpyridine or 4-(3-Thiobenzoyl)-2-methylpyridine.
類似化合物との比較
Similar Compounds
4-(3-Chlorobenzoyl)pyridine: Lacks the methyl group on the pyridine ring.
4-(3-Chlorobenzoyl)-3-methylpyridine: Has the methyl group in a different position on the pyridine ring.
4-(4-Chlorobenzoyl)-2-methylpyridine: Features the chlorine atom in a different position on the benzoyl group.
Uniqueness
4-(3-Chlorobenzoyl)-2-methylpyridine is unique due to the specific positioning of the 3-chlorobenzoyl and methyl groups, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties that are not observed in similar compounds.
特性
IUPAC Name |
(3-chlorophenyl)-(2-methylpyridin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c1-9-7-11(5-6-15-9)13(16)10-3-2-4-12(14)8-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHAIGFHJSFLPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















